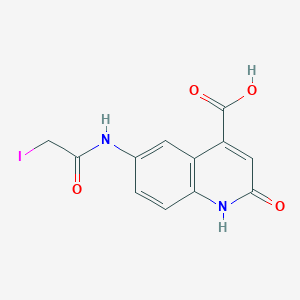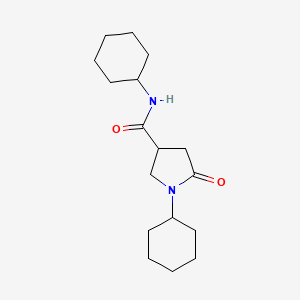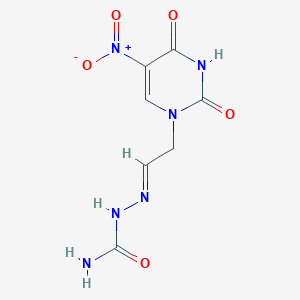![molecular formula C19H16N2O2 B12915544 1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one CAS No. 114014-83-4](/img/structure/B12915544.png)
1-[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone is a complex organic compound that features an indole moiety, a phenyl group, and a dihydroisoxazole ring. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in synthetic organic chemistry and medicinal chemistry.
Preparation Methods
The synthesis of 1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone typically involves multiple steps, starting with the preparation of the indole and dihydroisoxazole intermediates. One common method involves the reaction of indole derivatives with phenyl-substituted dihydroisoxazole under specific conditions . The reaction conditions often include the use of palladium(II) acetate as a catalyst and triethylamine as a base, with the reaction carried out under reflux in a toluene/acetonitrile mixture . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression . The compound’s effects are mediated through its interaction with enzymes and proteins, leading to changes in cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar compounds to 1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone include other indole derivatives and dihydroisoxazole-containing molecules. Some examples are:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Dihydroisoxazole derivatives: Known for their antimicrobial and anti-inflammatory activities.
The uniqueness of 1-(5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydroisoxazol-4-yl)ethanone lies in its combined structural features, which confer distinct chemical and biological properties .
Properties
CAS No. |
114014-83-4 |
|---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
1-[5-(1H-indol-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazol-4-yl]ethanone |
InChI |
InChI=1S/C19H16N2O2/c1-12(22)17-18(13-7-3-2-4-8-13)21-23-19(17)15-11-20-16-10-6-5-9-14(15)16/h2-11,17,19-20H,1H3 |
InChI Key |
ZLFWJYQELVEEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(ON=C1C2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-3-methoxy-2-(4-methylphenyl)imidazo[1,2-b]pyridazine](/img/structure/B12915461.png)

![1-Phenyl-3-[(pyrrolidin-2-yl)methoxy]isoquinoline](/img/structure/B12915484.png)
![4-(4-Nitrophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12915489.png)







![5-[(4-Chlorophenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915525.png)

![5-[(3,4-Dimethylphenyl)amino]-6-hydroxy-2-(methylsulfanyl)pyrimidin-4(3h)-one](/img/structure/B12915554.png)
